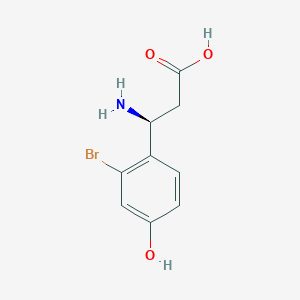
(3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a bromine atom and a hydroxyl group attached to a phenyl ring, which is connected to an amino acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid typically involves the bromination of a suitable precursor followed by amino acid coupling. One common method includes the bromination of 4-hydroxyphenylacetic acid using bromine in the presence of a catalyst. The resulting 2-bromo-4-hydroxyphenylacetic acid is then coupled with an amino acid derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a hydroxyphenylpropanoic acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyphenylpropanoic acid.
Substitution: Various substituted phenylpropanoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
(3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
3-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid:
Uniqueness
(3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and interaction profiles. This makes it a valuable compound for studying halogen effects in biological systems and for developing new chemical entities with desired properties.
Propriétés
Formule moléculaire |
C9H10BrNO3 |
|---|---|
Poids moléculaire |
260.08 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c10-7-3-5(12)1-2-6(7)8(11)4-9(13)14/h1-3,8,12H,4,11H2,(H,13,14)/t8-/m0/s1 |
Clé InChI |
DOGNLQSOXYQUAS-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=C(C=C1O)Br)[C@H](CC(=O)O)N |
SMILES canonique |
C1=CC(=C(C=C1O)Br)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















